

An In-depth Technical Guide to Ioxitalamic Acid-d4 (CAS: 1185156-82-4)

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Compound of Interest

Compound Name: Ioxitalamic Acid-d4

Cat. No.: B13443000

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Introduction

Ioxitalamic Acid-d4 is the deuterated form of Ioxitalamic Acid, an iodinated contrast medium used in medical imaging.[1] This stable isotope-labeled compound serves as a crucial tool in bioanalytical studies, particularly in pharmacokinetic and metabolic research. Its primary application is as an internal standard for the quantification of Ioxitalamic Acid in complex biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS).[2] [3] The incorporation of four deuterium atoms provides a distinct mass shift, allowing for precise differentiation between the analyte and the internal standard without significantly altering the physicochemical properties.[4][5]

Physicochemical Properties

Ioxitalamic Acid-d4 is a substituted 2,4,6-triiodobenzoic acid. The stable isotope labeling makes it an ideal internal standard for quantitative analysis.

Property	Value	Reference
CAS Number	1185156-82-4	
Molecular Formula	C ₁₂ H ₇ D ₄ I ₃ N ₂ O ₅	
Molecular Weight	647.96 g/mol	
Synonyms	3-(Acetylamino)-5-[[[2-hydroxyethyl-d ₄)amino]carbonyl]-2,4,6-triiodobenzoic Acid	
Appearance	White Solid	Pharmaffiliates
Storage	2-8°C Refrigerator	Pharmaffiliates

Pharmacokinetics and Metabolism of Ioxitalamic Acid (Unlabeled)

Understanding the pharmacokinetic profile of the unlabeled Ioxitalamic Acid is essential for designing studies involving its deuterated analog. Ioxitalamic Acid is a first-generation ionic monomeric contrast medium with high osmolality.

Pharmacokinetic Parameter	Value	Species	Reference
Volume of Distribution	194 ml/kg	Humans	
Elimination Half-Life	1.1 hours	Humans	
Total Clearance Rate	120 ml/min	Humans	
Plasma Protein Binding	0 to 27%	Humans	
Metabolism	Not metabolized in the body	Humans	
Primary Route of Elimination	Feces (if not absorbed); Renal (if absorbed or administered intravascularly)	Humans	

Mechanism of Action of Ioxitalamic Acid

The primary mechanism of action of Ioxitalamic Acid is not pharmacological but physical. As a contrast agent, its tri-iodinated benzene core strongly absorbs X-rays. This property enhances the differentiation between soft tissues and blood vessels in radiographic imaging. It is considered pharmacologically inert, with minimal receptor binding or metabolic activity.

Toxicity of Ioxitalamic Acid (Unlabeled)

Ioxitalamic Acid has been associated with certain toxicities, primarily related to its high osmolality.

Toxicity Endpoint	Observation	Species/System	Reference
Renal Toxicity	Reported to induce acute kidney injury.	Humans	
Cardiovascular Effects	Vasodilatation, bradycardia, and pulmonary hypertension.	Humans	
Cytotoxicity	Exerted cytotoxic effects on HK-2 human renal proximal tubule epithelial cells in a concentration-dependent manner.	In vitro (Human cells)	
Cytotoxicity	Induced time- and dose-dependent injury to human nucleus pulposus cells.	In vitro (Human cells)	

Experimental Protocols

While specific experimental protocols for **loxitalamic Acid-d4** are not publicly available, its primary use as an internal standard in LC-MS bioanalysis follows a well-established workflow.

Protocol: Quantification of loxitalamic Acid in Plasma using LC-MS with **loxitalamic Acid-d4** as an Internal Standard

1. Sample Preparation:

- Thaw plasma samples and vortex to ensure homogeneity.
- To a 100 µL aliquot of plasma, add 10 µL of **loxitalamic Acid-d4** internal standard solution (concentration to be optimized based on expected analyte levels).
- Add 300 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) to the plasma/internal standard mixture.
- Vortex vigorously for 1 minute to precipitate proteins.
- Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 100 μ L of the mobile phase.

2. LC-MS Analysis:

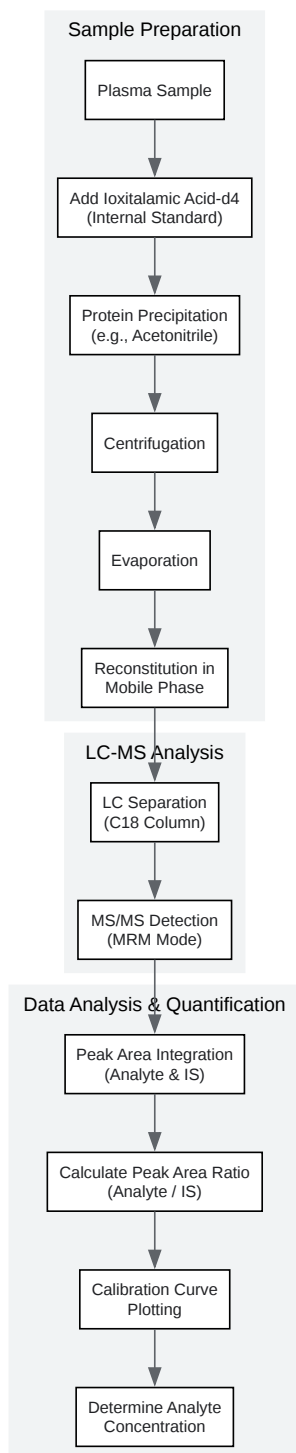
- Liquid Chromatography (LC):
- Use a suitable C18 reversed-phase column.
- Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. The gradient program should be optimized to achieve good separation of loxitalamic Acid from matrix components.
- Mass Spectrometry (MS):
- Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
- Set the ion source to electrospray ionization (ESI) in either positive or negative mode (to be optimized).
- Monitor the specific precursor-to-product ion transitions for both loxitalamic Acid and **loxitalamic Acid-d4**.

3. Quantification:

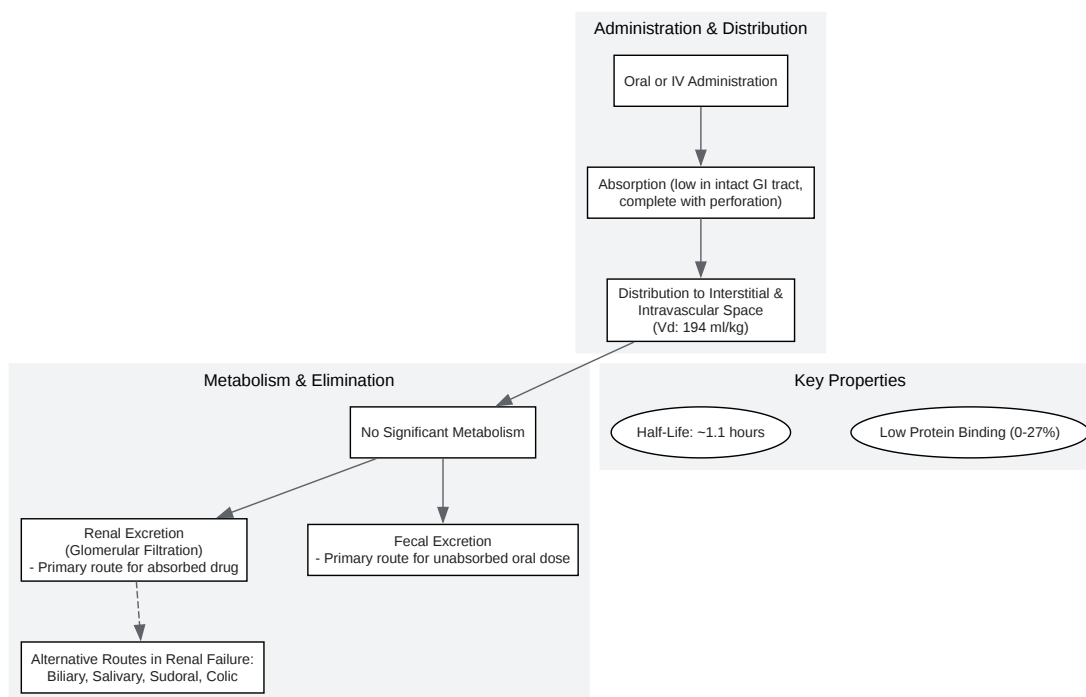
- Generate a calibration curve by spiking known concentrations of loxitalamic Acid into blank plasma and processing as described above.
- Calculate the ratio of the peak area of loxitalamic Acid to the peak area of **loxitalamic Acid-d4** for each standard and unknown sample.
- Determine the concentration of loxitalamic Acid in the unknown samples by interpolating their peak area ratios against the calibration curve.

Visualizations

Workflow for Bioanalytical Quantification using Ioxitalamic Acid-d4

[Click to download full resolution via product page](#)Caption: Bioanalytical workflow using **Ioxitalamic Acid-d4** as an internal standard.

Pharmacokinetic Profile of Ioxitalamic Acid

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